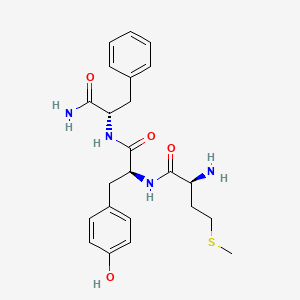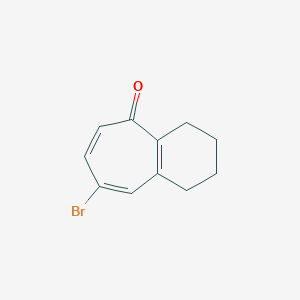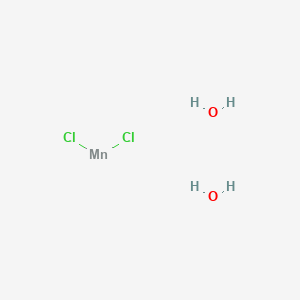
Manganese(2+) chloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) chloride 2-hydrate, with the chemical formula MnCl₂·2H₂O, is an inorganic compound that exists as a pale pink crystalline solid. This compound is one of the hydrated forms of manganese(II) chloride, which also includes the tetrahydrate form (MnCl₂·4H₂O). Manganese(II) chloride is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(II) chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Manganese(IV) oxide reacts with concentrated hydrochloric acid to produce manganese(II) chloride, water, and chlorine gas: [ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Neutralization: By carefully neutralizing the resulting solution with manganese(II) carbonate, iron salts, which are common impurities, can be selectively precipitated.
Industrial Production Methods: In industrial settings, manganese(II) chloride is often produced by treating manganese metal or manganese(II) carbonate with hydrochloric acid: [ \text{Mn} + 2\text{HCl} + 4\text{H}_2\text{O} \rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4 + \text{H}_2 ] [ \text{MnCO}_3 + 2\text{HCl} + 3\text{H}_2\text{O} \rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4 + \text{CO}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(II) chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by air to form manganese(III) complexes, such as [Mn(CN)₆]³⁻ and [Mn(acetylacetonate)₃].
Substitution: It reacts with chloride ions to form a series of salts containing ions like [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻.
Common Reagents and Conditions:
Phosphine Ligands: Manganese(II) chloride reacts with triphenylphosphine (Ph₃P) to form [MnCl₂(Ph₃P)₂].
Cyclopentadienyl Sodium: It reacts with sodium cyclopentadienide to form manganocene (Mn(C₅H₅)₂) and sodium chloride.
Major Products:
Manganese(III) Complexes: Formed through oxidation reactions.
Organomanganese Compounds: Such as manganocene, formed through substitution reactions.
Applications De Recherche Scientifique
Manganese(II) chloride 2-hydrate has a wide range of applications in scientific research:
Mécanisme D'action
Manganese(II) chloride exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Manganese(II) chloride 2-hydrate can be compared with other similar compounds:
Manganese(II) Fluoride (MnF₂): Similar in structure but differs in reactivity and applications.
Manganese(II) Bromide (MnBr₂): Shares similar properties but has different uses in organic synthesis.
Manganese(II) Iodide (MnI₂): Similar in chemical behavior but used in different industrial processes.
Uniqueness: Manganese(II) chloride 2-hydrate is unique due to its specific hydration state, which influences its solubility, reactivity, and applications in various fields.
Propriétés
Formule moléculaire |
Cl2H4MnO2 |
|---|---|
Poids moléculaire |
161.87 g/mol |
Nom IUPAC |
dichloromanganese;dihydrate |
InChI |
InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
Clé InChI |
BEYCFZBNRLPHEP-UHFFFAOYSA-L |
SMILES canonique |
O.O.Cl[Mn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


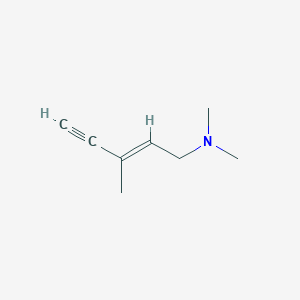
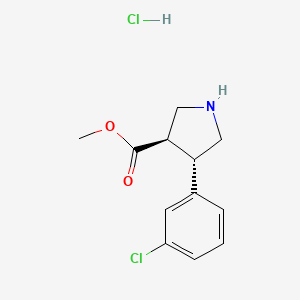
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
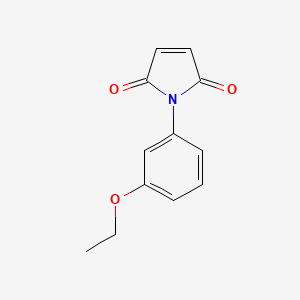
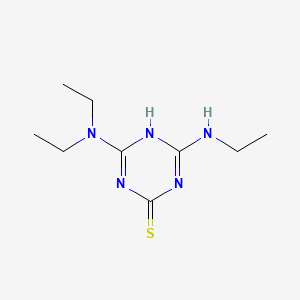
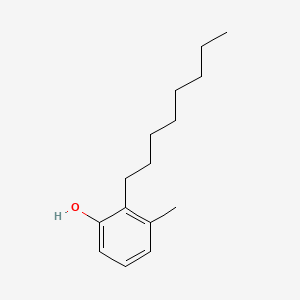

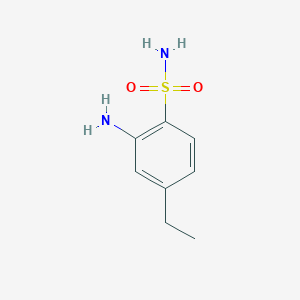
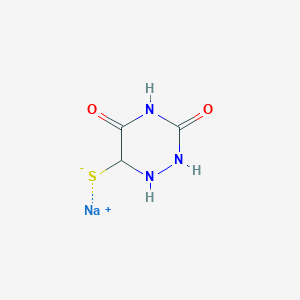
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
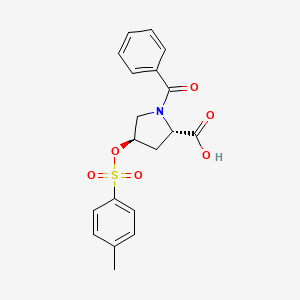
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
